N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Biological Activity
N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This compound has garnered interest in medicinal chemistry for its potential applications in treating various diseases, including cancer and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N5O4, with a molecular weight of approximately 419.441 g/mol. The structural complexity arises from the integration of pyrido and pyrrolo frameworks, which are known for their biological activity.
Table 1: Basic Chemical Properties
Property | Value |
---|---|
Molecular Formula | C22H21N5O4 |
Molecular Weight | 419.441 g/mol |
Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. In vitro assays have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
In a study evaluating the anticancer properties of related compounds, researchers used the A549 human lung adenocarcinoma model to assess cytotoxicity. Compounds were tested at a concentration of 100 µM for 24 hours, with viability measured using the MTT assay.
Results:
- Compounds exhibited structure-dependent anticancer activity.
- Certain derivatives showed reduced viability in A549 cells to as low as 66%, indicating potent anticancer effects.
Table 2: Cytotoxicity Results Against A549 Cells
Compound ID | Viability (%) | Remarks |
---|---|---|
Compound 15 | 66 | Potent activity |
Compound 14 | 75 | Moderate activity |
Control (Cisplatin) | 50 | Standard chemotherapy |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into related pyrrolo[2,3-d]pyrimidines has indicated that these compounds may inhibit the growth of pathogens such as Plasmodium falciparum, the causative agent of malaria.
Mechanism of Action:
Molecular docking studies have suggested that these compounds can interact effectively with key enzymes involved in the pathogen's lifecycle. For instance, docking scores indicated favorable interactions with PfCDPK4 (calcium-dependent protein kinase), which is crucial for Plasmodium survival.
Table 3: Antimicrobial Activity Data
Compound ID | IC50 (µM) | Target Enzyme |
---|---|---|
Compound 10a | 15 | PfCDPK4 |
Compound 10b | 20 | PfCDPK4 |
Control | 5 | Standard antibiotic |
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-12-6-5-9-27-19(12)25-20-15(22(27)30)11-17(26(20)3)21(29)24-16-10-14(23-13(2)28)7-8-18(16)31-4/h5-11H,1-4H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQJOAFKPCOAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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